ethyl 2-(acetylamino)-7-chloro-6-[(E)-(cyclohexylimino)methyl]-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 7-chloro-6-[(E)-(cyclohexylimino)methyl]-2-acetamido-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiophene core, a chloro substituent, and an acetamido group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-chloro-6-[(E)-(cyclohexylimino)methyl]-2-acetamido-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Introduction of the Chloro Substituent: Chlorination of the benzothiophene core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Cyclohexylimino Group: The cyclohexylimino group can be introduced through a condensation reaction between a cyclohexylamine and an aldehyde or ketone.
Acetamidation: The acetamido group can be introduced by reacting the intermediate with acetic anhydride or acetyl chloride.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloro-6-[(E)-(cyclohexylimino)methyl]-2-acetamido-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups to their reduced forms.
Condensation: The compound can participate in condensation reactions with various nucleophiles to form new carbon-nitrogen or carbon-oxygen bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Condensation: Aldehydes, ketones, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as antimicrobial or anticancer agents.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ethyl 7-chloro-6-[(E)-(cyclohexylimino)methyl]-2-acetamido-1-benzothiophene-3-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets. These interactions may include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Ethyl 7-chloro-6-[(E)-(cyclohexylimino)methyl]-2-acetamido-1-benzothiophene-3-carboxylate can be compared with other benzothiophene derivatives, such as:
Ethyl 7-chloro-6-[(E)-(cyclohexylimino)methyl]-2-amino-1-benzothiophene-3-carboxylate: Similar structure but with an amino group instead of an acetamido group.
Ethyl 7-chloro-6-[(E)-(cyclohexylimino)methyl]-2-hydroxy-1-benzothiophene-3-carboxylate: Similar structure but with a hydroxy group instead of an acetamido group.
Ethyl 7-chloro-6-[(E)-(cyclohexylimino)methyl]-2-methyl-1-benzothiophene-3-carboxylate: Similar structure but with a methyl group instead of an acetamido group.
These comparisons highlight the uniqueness of ethyl 7-chloro-6-[(E)-(cyclohexylimino)methyl]-2-acetamido-1-benzothiophene-3-carboxylate, particularly in terms of its functional groups and potential reactivity.
Properties
Molecular Formula |
C20H23ClN2O3S |
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Molecular Weight |
406.9 g/mol |
IUPAC Name |
ethyl 2-acetamido-7-chloro-6-(cyclohexyliminomethyl)-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H23ClN2O3S/c1-3-26-20(25)16-15-10-9-13(11-22-14-7-5-4-6-8-14)17(21)18(15)27-19(16)23-12(2)24/h9-11,14H,3-8H2,1-2H3,(H,23,24) |
InChI Key |
XHXJKACJXNLKIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1C=CC(=C2Cl)C=NC3CCCCC3)NC(=O)C |
Origin of Product |
United States |
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